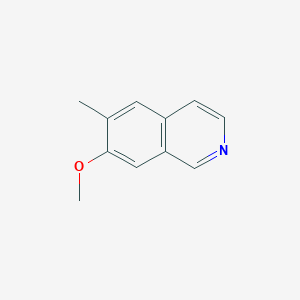
7-Methoxy-6-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-methylisoquinoline is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-methylisoquinoline can be achieved through several methods. One notable method involves the direct metalation of 7-benzyloxy-6-methoxyisoquinoline using Knochel–Hauser base, followed by cuprate-mediated methylation . Another approach includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of isoquinoline synthesis, such as Skraup synthesis, can be adapted. This involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-6-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated isoquinolines, and various substituted isoquinolines.
Scientific Research Applications
7-Methoxy-6-methylisoquinoline has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-methylisoquinoline involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 6-Methoxyquinoline
- 7-Hydroxy-6-methylisoquinoline
- 6-Methylquinoline
- 8-Methylquinoline
Comparison: 7-Methoxy-6-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Biological Activity
7-Methoxy-6-methylisoquinoline is a compound belonging to the isoquinoline class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound serves as a precursor in synthesizing complex organic molecules and natural products. It exhibits various chemical reactions such as oxidation, reduction, and electrophilic substitution, which influence its biological activity. The compound interacts with multiple molecular targets, acting as either an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.
Biological Activities
Research has demonstrated that this compound possesses several bioactive properties:
- Antitumor Activity : Isoquinoline derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Effects : Isoquinoline alkaloids are known for their antibacterial and antifungal properties. Studies indicate that this compound may contribute to these effects through its interaction with microbial enzymes .
- Neuroprotective Properties : There is evidence suggesting that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of isoquinoline compounds, including this compound:
- Anticancer Studies : A study on various isoquinoline derivatives highlighted that those with methoxy substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The IC50 values for some derivatives were reported below 20 μM, indicating significant potency against tumor cells .
- Antimicrobial Activity : Research has shown that isoquinolines can inhibit bacterial growth by interfering with cellular processes. For example, derivatives similar to this compound demonstrated selective inhibition against pathogenic bacteria, supporting their potential use as antimicrobial agents .
- Neuroprotective Effects : In vitro studies indicated that certain isoquinolines could reduce neuronal cell death induced by oxidative stress. This suggests that this compound may have therapeutic potential for neurodegenerative conditions like Alzheimer's disease .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
7-methoxy-6-methylisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-5-9-3-4-12-7-10(9)6-11(8)13-2/h3-7H,1-2H3 |
InChI Key |
WVDXFZLLPWGYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















